molecular formula C10H10ClNOS B14716625 N-(4-chlorophenyl)-3-oxobutanethioamide CAS No. 13806-82-1

N-(4-chlorophenyl)-3-oxobutanethioamide

Cat. No.: B14716625
CAS No.: 13806-82-1
M. Wt: 227.71 g/mol
InChI Key: ZPRBWSIUXBWCBA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-oxobutanethioamide: is an organic compound that belongs to the class of thioamides It is characterized by the presence of a 4-chlorophenyl group attached to a 3-oxobutanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of a thioamide group. One common method involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with Lawesson’s reagent to introduce the thioamide group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-chlorophenyl)-3-oxobutanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-chloroacetamide
  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Comparison: N-(4-chlorophenyl)-3-oxobutanethioamide is unique due to its specific structural features, such as the presence of both a thioamide and a 3-oxo group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-(4-chlorophenyl)-2-chloroacetamide primarily exhibits antimicrobial activity, this compound shows potential in both antimicrobial and anticancer applications .

Properties

CAS No.

13806-82-1

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-oxobutanethioamide

InChI

InChI=1S/C10H10ClNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)

InChI Key

ZPRBWSIUXBWCBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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